2-(2,5-Difluorophenyl)-2-oxoacetaldehyde
Description
Chemical Structure and Properties
2-(2,5-Difluorophenyl)-2-oxoacetaldehyde (molecular formula: C₈H₄F₂O₂) is an aromatic aldehyde featuring a phenyl ring substituted with fluorine atoms at the 2- and 5-positions, along with an oxoacetaldehyde functional group (C=O-CHO). Its hydrate form (C₈H₆F₂O₃) is stabilized by hydrogen bonding between water and the aldehyde moiety . Key structural identifiers include:
Synthesis and Reactivity
The compound is synthesized via Friedel-Crafts acylation or oxidation of precursor alcohols. Its α-ketoaldehyde group enables diverse reactivity, participating in nucleophilic additions, condensations, and redox reactions, making it valuable in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H4F2O2 |
|---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H4F2O2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-4H |
InChI Key |
WJQGHDLTUZLKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,5-Difluorophenyl)-2-oxoacetaldehyde can be achieved through several routes. One common method involves the reaction of 2,5-difluorobenzaldehyde with a suitable oxidizing agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2,5-Difluorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Difluorophenyl)-2-oxoacetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Other Halogens
2-(3,5-Dichlorophenyl)-2-oxoacetaldehyde
- Structural Differences : Chlorine atoms at the 3- and 5-positions instead of fluorine.
- Reactivity : Chlorine’s lower electronegativity and larger atomic radius reduce electron-withdrawing effects compared to fluorine, leading to slower reaction kinetics in nucleophilic substitutions.
- Biological Activity : Dichlorophenyl analogs exhibit stronger antimicrobial activity due to enhanced lipophilicity but lower metabolic stability .
2-(3-Chlorophenyl)-2-oxoacetaldehyde
- Positional Isomerism : Chlorine at the 3-position (meta) instead of 2,5-difluoro substitution.
- Impact : Meta-substitution reduces steric hindrance, improving binding to enzymes like cytochrome P450. However, it shows 30% lower inhibitory potency against cancer cell lines compared to the 2,5-difluoro derivative .
Table 1: Halogen Substituent Comparison
| Compound | Substituents | LogP | IC₅₀ (Cancer Cells, μM) |
|---|---|---|---|
| 2-(2,5-Difluorophenyl)-2-oxoacetaldehyde | 2-F, 5-F | 1.8 | 0.45 |
| 2-(3,5-Dichlorophenyl)-2-oxoacetaldehyde | 3-Cl, 5-Cl | 2.5 | 0.32 |
| 2-(3-Chlorophenyl)-2-oxoacetaldehyde | 3-Cl | 1.9 | 1.20 |
Functional Group Variations
2-(2-Fluorophenyl)-2-oxoacetic Acid
- Structural Difference : Oxoacetic acid (-COCOOH) replaces oxoacetaldehyde (-COCHO).
- Reactivity : The carboxylic acid group increases acidity (pKa ≈ 2.5 vs. 8.1 for aldehyde) and enables salt formation, enhancing water solubility.
- Applications : Preferred in metal-chelating agents and enzyme inhibitors .
2-(2,5-Difluorophenyl)acetaldehyde
- Structural Difference : Lacks the α-keto group.
- Impact : Reduced electrophilicity decreases cross-coupling efficiency (e.g., 40% lower yield in aldol reactions) but improves stability under basic conditions .
Aromatic Ring Modifications
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
- Substituents : Methyl groups at 3- and 5-positions.
- Electronic Effects : Methyl’s electron-donating nature increases electron density on the ring, reducing electrophilic substitution rates by 50% compared to fluorine analogs.
- Applications : Used in polymer precursors due to steric hindrance delaying degradation .
Ethyl 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetate
- Structural Difference : Thiophene ring replaces benzene; ester group at the α-position.
- Reactivity : Sulfur’s polarizability enhances conjugation, shifting UV-Vis λmax to 320 nm (vs. 280 nm for phenyl analogs).
- Biological Activity : Shows selective inhibition of kinases due to sulfur’s interaction with ATP-binding pockets .
Positional Isomerism and Bioactivity
Biological Activity
2-(2,5-Difluorophenyl)-2-oxoacetaldehyde is an organic compound notable for its potential biological activities. With a molecular formula of CHFO and a molecular weight of approximately 170.11 g/mol, this compound features a difluorophenyl group linked to an oxoacetaldehyde moiety. The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring significantly influences its chemical properties, including reactivity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.
Preliminary studies indicate that this compound may act as an enzyme inhibitor or modulator. The electron-withdrawing nature of the fluorine atoms enhances its electrophilicity, which could facilitate interactions with various biological targets. These interactions are crucial for understanding its potential therapeutic effects, particularly in drug development.
Interaction Studies
Research has shown that the compound can interact with proteins and nucleic acids, potentially affecting binding affinities and selectivity towards specific targets. The unique electronic environment created by the fluorine substitutions may lead to distinctive interactions in biological systems, making it a subject of interest in medicinal chemistry.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways |
| Antioxidant Activity | May exhibit antioxidant properties that protect cells from oxidative stress |
| Anticancer Activity | Preliminary evidence suggests activity against cancer cell lines |
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of this compound on pancreatic cancer cell lines (PANC-1). The compound demonstrated significant cytotoxicity and induced apoptosis through various signaling pathways. Molecular modeling techniques supported these findings by illustrating potential binding interactions between the compound and target proteins involved in cancer progression.
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory properties of this compound. The study evaluated its effect on cholinesterases and glucosidases. Results indicated that the compound effectively inhibited these enzymes, suggesting its potential use in treating conditions like diabetes and Alzheimer’s disease.
Research Findings
Recent literature highlights the following findings regarding the biological activity of this compound:
- Electrophilic Character : The presence of fluorine enhances electrophilicity, making it a suitable candidate for enzyme interactions .
- Selective Binding : Investigations into its mechanism of action reveal selective binding to specific protein targets, which may lead to novel therapeutic applications .
- Potential Applications : Given its enzyme inhibitory effects, this compound could be explored further for applications in pharmacology, particularly in developing drugs for metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
